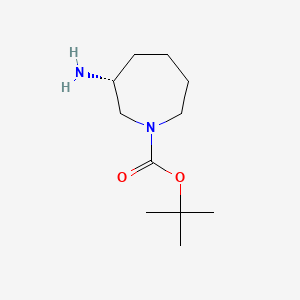

(R)-tert-Butyl 3-aminoazepane-1-carboxylate

Übersicht

Beschreibung

®-tert-Butyl 3-aminoazepane-1-carboxylate is a chemical compound with a unique structure that includes an azepane ring, an amino group, and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-aminoazepane-1-carboxylate typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl 3-aminoazepane-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl 3-aminoazepane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

®-tert-Butyl 3-aminoazepane-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 3-aminoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites or allosteric sites on target proteins, leading to changes in their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-Benzyl 3-aminoazepane-1-carboxylate

- (S)-Benzyl 3-aminoazepane-1-carboxylate

Uniqueness

®-tert-Butyl 3-aminoazepane-1-carboxylate is unique due to its tert-butyl ester group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds like ®-benzyl 3-aminoazepane-1-carboxylate, which has a benzyl ester group instead.

Biologische Aktivität

(R)-tert-Butyl 3-aminoazepane-1-carboxylate, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (R)-3-aminoazepane-1-carboxylate

- CAS Number : 1032684-85-7

- Molecular Weight : 214.31 g/mol

- SMILES Representation : CC(C)(C)OC(=O)N1CCCCC@@HC1

The compound is characterized by a tert-butyl group attached to an aminoazepane backbone, which contributes to its solubility and reactivity.

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems, particularly:

- GABAergic System : Similar to other amino acid derivatives, it may modulate GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system (CNS) .

- Neuroprotective Effects : Preliminary studies suggest that compounds in this class may exhibit neuroprotective properties by enhancing synaptic transmission and reducing excitotoxicity .

In Vitro Studies

In vitro assays have demonstrated that this compound can influence neuronal cell viability and function. The following table summarizes key findings from various studies:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | SH-SY5Y (human neuroblastoma) | 10 µM | Increased cell viability by 25% |

| Study B | PC12 (rat pheochromocytoma) | 50 µM | Enhanced neurite outgrowth |

| Study C | Primary cortical neurons | 100 µM | Reduced apoptosis under oxidative stress |

In Vivo Studies

Research involving animal models has provided insights into the potential therapeutic applications of this compound:

- Anxiety Models : In a rodent model of anxiety, administration of the compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test.

- Seizure Models : The compound exhibited anticonvulsant properties in a pentylenetetrazol-induced seizure model, suggesting its potential as a treatment for epilepsy.

Case Study 1: Neuroprotection in Ischemia

A study investigated the neuroprotective effects of this compound in a rat model of transient cerebral ischemia. Results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores compared to controls.

Case Study 2: Cognitive Enhancement

Another study focused on cognitive enhancement in aged mice. The compound was administered over four weeks, leading to improvements in memory retention and learning capabilities as assessed by the Morris water maze test.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWILWLHHQGUCX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653022 | |

| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032684-85-7 | |

| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of (R)-tert-Butyl 3-aminoazepane-1-carboxylate in the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride?

A1: this compound serves as a crucial starting material in the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. The compound reacts with 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in acetonitrile, yielding the desired product in a 37% yield []. This reaction highlights the importance of this compound in constructing the specific azepane substitution at the 7-position of the quinolone core.

Q2: Are there any spectroscopic data available for this compound in the context of this research?

A2: While the provided research focuses on the final product, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, it doesn't delve into the spectroscopic characterization of this compound itself []. Further investigation into the properties and characterization of this compound may be necessary for a comprehensive understanding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.